molecular formula C4H6O2<br>CH3COOCH=CH2<br>CH3COOCHCH2<br>C4H6O2 B146075 Vinyl acetate CAS No. 9003-20-7

Vinyl acetate

Cat. No.: B146075
CAS No.: 9003-20-7
M. Wt: 86.09 g/mol
InChI Key: XTXRWKRVRITETP-UHFFFAOYSA-N
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Description

Vinyl acetate is an organic compound with the chemical formula CH₃CO₂CH=CH₂. It is a colorless liquid with a sweet, pleasant, and fruity odor. This compound is primarily used as a precursor to polythis compound and polyvinyl alcohol, which are essential components in various industrial polymers .

Mechanism of Action

Target of Action

Vinyl acetate is an organic compound with the formula CH3CO2CH=CH2 . It is primarily used as a precursor to polythis compound, ethene-vinyl acetate copolymers, polyvinyl alcohol, and other important industrial polymers . The primary targets of this compound are the enzymes in the body that can metabolize it, particularly esterases found in the liver and lung microsomes, as well as in plasma .

Mode of Action

The major industrial route for the synthesis of this compound involves the reaction of ethylene and acetic acid with oxygen in the presence of a palladium catalyst . This process is more complex than the synthesis of other acetate esters due to the instability of vinyl alcohol . Isotope labeling and kinetics experiments suggest that the mechanism involves PdCH2CH2OAc-containing intermediates .

Biochemical Pathways

This compound is largely hydrolyzed to acetaldehyde and acetic acid in the body . These products then enter C2 intermediary metabolism . In vitro studies have shown that esterase, alcohol dehydrogenase, and aldehyde dehydrogenase are involved in this compound decomposition under aerobic conditions . Shorter degradation times of this compound were associated with accumulation of acetic acid, acetaldehyde, and ethanol as intermediates .

Pharmacokinetics

This compound is rapidly metabolized in the body. Esterases in whole blood or plasma of humans, rats, and mice, and especially in liver homogenate from rats and mice, cleave this compound to yield acetaldehyde and acetic acid . The in vitro half-life measured in various preparations varied from 36 to 167 seconds . After oral administration of 14C-vinyl acetate to rats, 87% of the dose was exhaled within 96 hours, mostly in the form of 14CO2; 1.2% was recovered in the feces, 3% in the urine .

Result of Action

The hydrolysis of this compound results in the formation of acetic acid and acetaldehyde . Acetaldehyde is a metabolic intermediate of this compound in the organism in vivo . It is known to react directly with DNA, causing the formation of DNA–protein crosslinks and chromosomal aberrations in eukaryotic cells .

Action Environment

This compound has been detected in low levels in the air, soil, and water . It gets into the environment mostly from industries that make or use it . It is mainly released into the air . Because it can dissolve in water, it may be in rain or snow . It can travel through the soil and enter groundwater . The reaction for the industrial synthesis of this compound is typically carried out at 175–200 ºC and 5–9 bar pressure .

Biochemical Analysis

Biochemical Properties

Vinyl acetate plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, such as esterase, alcohol dehydrogenase, and aldehyde dehydrogenase . These interactions are crucial for the decomposition of this compound under aerobic conditions .

Cellular Effects

This compound influences cell function by interacting with various cellular processes. Its degradation products, such as acetic acid and acetaldehyde, can have significant effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in enzyme activation and inhibition, particularly impacting esterase, alcohol dehydrogenase, and aldehyde dehydrogenase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that shorter degradation times of this compound are associated with the accumulation of acetic acid, acetaldehyde, and ethanol as intermediates . Information on this compound’s stability, degradation, and long-term effects on cellular function is still being researched.

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyl acetate is synthesized through the reaction of ethylene and acetic acid with oxygen in the presence of a palladium catalyst. This reaction is typically carried out at temperatures ranging from 175 to 200 degrees Celsius and pressures between 5 to 9 bar . The reaction can be represented as follows: [ \text{C}_2\text{H}_4 + \text{CH}_3\text{COOH} + \frac{1}{2}\text{O}_2 \rightarrow \text{CH}_3\text{COOCH=CH}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: The industrial production of this compound involves the vapor-phase reaction of ethylene and acetic acid over a noble-metal catalyst, usually palladium. The feed stream, containing an excess of ethylene over acetic acid, is mixed with oxygen, preheated, and fed to multi-tube reactors. The reaction occurs over palladium and gold catalysts .

Comparison with Similar Compounds

Vinyl acetate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its versatility in forming various polymers and copolymers, which are essential in numerous industrial applications. Its ability to undergo polymerization, hydrolysis, and oxidation reactions makes it a valuable compound in scientific research and industrial production .

Properties

IUPAC Name

ethenyl acetate
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InChI

InChI=1S/C4H6O2/c1-3-6-4(2)5/h3H,1H2,2H3
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InChI Key

XTXRWKRVRITETP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(=O)OC=C
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Molecular Formula

C4H6O2, Array, CH3COOCHCH2
Record name VINYL ACETATE
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Related CAS

9003-20-7
Record name Poly(vinyl acetate)
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DSSTOX Substance ID

DTXSID3021431
Record name Vinyl acetate
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Molecular Weight

86.09 g/mol
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Physical Description

Vinyl acetate appears as a clear colorless liquid. Flash point 18 °F. Density 7.8 lb / gal. Slightly soluble in water. Vapors are heavier than air. Vapors irritate the eyes and respiratory system. May polymerize if heated or contaminated. If polymerization occurs inside a container, the container may violently rupture. Used to make adhesives, paints, and plastics., Dry Powder; Liquid, Colorless liquid with a pleasant, fruity odor. [Note: Raw material for many polyvinyl resins.]; [NIOSH] Polymerizes when exposed to light; [ACGIH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant, fruity odor., Colorless liquid with a pleasant, fruity odor. [Note: Raw material for many polyvinyl resins.]
Record name VINYL ACETATE
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Record name Acetic acid ethenyl ester
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Boiling Point

162 to 163 °F at 760 mmHg (EPA, 1998), 72.8 °C, 72.50 °C. @ 760.00 mm Hg, 72.7 °C, 162 °F
Record name VINYL ACETATE
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Flash Point

18 °F (EPA, 1998), -8 °C, closed cup, -8 °C, 18 °F (CLOSED CUP), 0.5-0.9 °C (open cup), -8 °C c.c., 18 °F
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Record name VINYL ACETATE
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Record name Vinyl acetate
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Solubility

2 % (NIOSH, 2023), Sol in ethane, acetone, chloroform, Soluble in organic liquids, > 10% in ethyl ether; > 10% in ethanol; > 10% in benzene, At 20 °C, a saturated solution of vinyl acetate in water contains 2.0-2.4 wt % vinyl acetate, whereas a saturated solution of water in vinyl acetate contains 0.9-1.0 wt % water; at 50 °C, the solubility of vinyl acetate in water is 0.1 wt % more than at 20 °C, but the solubility of water in vinyl acetate doubles to about 2 wt %, For more Solubility (Complete) data for VINYL ACETATE (7 total), please visit the HSDB record page., 20 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 2 (poor), 2%
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Record name Vinyl acetate
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.932 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.932 at 20 °C/4 °C, Relative density (water = 1): 0.93, 0.93
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URL https://www.cdc.gov/niosh/npg/npgd0656.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Vapor Density

3 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.0 (Air = 1), Relative vapor density (air = 1): 3.0, 3
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Vapor Pressure

83 to 140 mmHg at 68 to 86 °F (EPA, 1998), 115.0 [mmHg], 90.2 mm Hg at 20 °C /extrapolated/, Vapor pressure, kPa at 20 °C: 11.7, 83 mmHg
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Mechanism of Action

/It has been suggested that/ vinyl acetate disturbs glutathione metabolism, ... by acting as a substrate for glutathione transferase., Acetaldehyde is a metabolite of vinyl acetate through esterase-mediated metabolism. It is discussed that vinyl acetate exhibits its genotoxicity via acetaldehyde. For example /researchers/ demonstrated that vinyl acetate induces /DNA protein crosslinking/ via acetaldehyde, and ... chromosomal damage induced by vinyl acetate in mammalian cell cultures is through formation of acetaldehyde ... Acetaldehyde is a naturally occurring substance in the metabolic pathways of animals and humans (metabolism of ethanol and sugars). It occurs in small quantities in human blood. Therefore, it may well be that acetaldehyde expresses its genotoxic potential in case of metabolic overload.
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Impurities

Typical /USA/ specifications are: ... acidity (as acetic acid), aldehydes (as acetaldehyde), 0.005% max, water, 0.04% max ..., In western Europe, vinyl acetate produced by the gas-phase ethylene process has the following typical specifications: ... ethyl acetate, 323 mg/kg (ppm): water, 240 mg/kg (ppm); methyl acetate, 175 mg/kg (ppm); acetaldehyde, 6 mg/kg (ppm); & acrolein, 1 mg/kg (ppm)., Typical specifications for vinyl acetate in Japan are as follows: ... free acid (as acetic acid), 0.01% max; free aldehydes (as acetaldehyde), 0.05% max ... moisture, 0.2% max ...
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Color/Form

COLORLESS, MOBILE LIQUID, Clear, colorless liquid

CAS No.

108-05-4, 85306-26-9
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Melting Point

-136 °F (EPA, 1998), -93.2 °C, -100 °C, -136 °F
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Synthesis routes and methods I

Procedure details

This Example shows the preparation of high TFE content copolymer. The conditions of Example III were repeated except that a total of 470 mg of APS was added, the TFE addition rate was 0.01 lb/min (4.5 g/min), the vinyl acetate addition rate was 2 ml/min., and the final agitation rate was 80 rpm. 2580 g of a 25.0 wt % solids colloidal dispersion was obtained. To 100 g of the isolated, dried polymer was added 500 ml of methanol and 40 ml of concentrated ammonium hydroxide. After several weeks at room temperature with occasional shaking, the resulting solution was heated to remove the reaction by-products and there was obtained a hazy, viscous solution of 19 wt % solids of approximate composition 82 wt % TFE, 16 wt % vinyl alcohol, and 2 wt % vinyl acetate. Upon evaporation of the solvent at 50° C. in a vacuum oven for one day, a clear, somewhat rubbery melt fabricable polymer was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
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500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 100 g of the same copolymer was added 1500 ml of ethyl acetate, 40 ml of concentrated ammonium hydroxide and 40 ml of water. After two days with stirring, the polymer dissolved to give a gel. During the next three weeks at room temperature, a progressive decrease in viscosity of the solution was noted. At this time the solution was heated to remove ammonia, giving a partially saponified polymer of composition 32.4 wt % vinyl acetate, 16.4 wt % vinyl alcohol, 38 wt % TFE, and 13.2 wt % HFP in a 27.4 wt % solids solution in ethyl acetate.
[Compound]
Name
same copolymer
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To 100 g of a copolymer made by the process of the present invention and having the composition 55.8 wt % vinyl acetate, 32.8 wt % TFE and 11.4 wt % HFP, was added 500 ml of methanol and 40 ml of concentrated ammonium hydroxide to form a copolymer suspension in the methanol. After three days at room temperature with occasional shaking, the resulting solution was heated to remove the reaction by-products to give a 25.1 wt % solution of polymer of composition 2.7 wt % vinyl acetate, 37.4 wt % vinyl alcohol, 44.5 wt % TFE, and 15.4 wt % HFP.
[Compound]
Name
copolymer
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Three
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40 mL
Type
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Reaction Step Four
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500 mL
Type
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Synthesis routes and methods IV

Procedure details

One hundred grams of the hexane-vinyl acetate-methyl acrylate azeotrope and 50 grams of dimethylformamide were charged to an Othmer type vapor liquid equilibrium still and refluxed for three hours. Analysis of the vapor and liquid by gas Chromatography gave a vapor composition of 62.8% hexane, 34.5% vinyl acetate and 2.7% methyl acrylate and a liquid composition of 19.6% hexane, 72.6% vinyl acetate and 7.8% methyl acrylate. This indicates a relative volatility of hexane to vinyl acetate of 6.7, hexane to methyl acrylate of 9.3, and vinyl acetate to methyl acrylate of 1.4.
Name
hexane vinyl acetate methyl acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
34.5%
Yield
2.7%

Synthesis routes and methods V

Procedure details

2,683 ml of distilled water, 1,114 ml of a 20% by weight HCl and 1,190 ml of a 19.7% by weight aqueous solution of a fully hydrolyzed polyvinyl alcohol, viscosity 3.68 mPas (DIN 53015; Höppler method; 4% by weight aqueous solution), were charged to a 6 liter glass reactor and cooled to −2° C. within a period of one hour, with stirring. A mixture made from 2.5 g of 3,3-diethoxypropyltriethoxysilane and 188 ml (151.6 g) of butyraldehyde, cooled in advance to −4° C., was then added over a period of 5 minutes, with an attendant rise in internal reactor temperature to −0.7° C. The mixture was then rapidly cooled again to −2° C. 3 minutes after addition of the mixture the reaction mixture, which had until then been clear, was observed to become cloudy, and the product precipitated as little as 5 minutes later. After 40 minutes reaction time at −2° C. the temperature was increased to 25° C. over a period of 3.5 hours, and this temperature was maintained for a further 2 hours. The product was then separated by suction filtration and washed with distilled water until the filtrate gave a neutral reaction. The moist product was dried to a solids content of at least 98%, initially at 22° C. and then at 35° C. in vacuo, yielding a modified polyvinyl butyral having 17.8% by weight of vinyl alcohol units, 1.5% by weight of vinyl acetate units, and 80.7% by weight of vinyl butyral units. The viscosity (DIN 53015; Höppler method; 10% by weight ethanolic solution) was 25.1 mPas. The Si content was determined to be 0.05% by weight.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
188 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyvinyl alcohol
Quantity
0 (± 1) mol
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Reaction Step Three
Name
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Vinyl acetate
Reactant of Route 2
Vinyl acetate
Reactant of Route 3
Vinyl acetate
Reactant of Route 4
Reactant of Route 4
Vinyl acetate
Reactant of Route 5
Reactant of Route 5
Vinyl acetate
Reactant of Route 6
Reactant of Route 6
Vinyl acetate

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